[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride
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Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of safer and more environmentally friendly reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogenated compounds). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which have applications in medicinal chemistry and agrochemicals .
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in target organisms
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemical applications, it may inhibit key enzymes in pests or weeds, resulting in their control .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
3,5-Dimethyl-1H-pyrazol-1-yl derivatives: Known for their biological activities, including antiviral and antitumoral properties.
Uniqueness
(1,3-dimethyl-1H-pyrazol-5-yl)methylaminedihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15Cl2N3 |
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Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-4-7(5-8-2)10(3)9-6;;/h4,8H,5H2,1-3H3;2*1H |
InChI Key |
RZTOWEXPBMPNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC)C.Cl.Cl |
Origin of Product |
United States |
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